Acelarin - 840506-29-8

Acelarin

Catalog Number: EVT-257037
CAS Number: 840506-29-8
Molecular Formula: C25H27F2N4O8P
Molecular Weight: 580.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acelarin (NUC-1031) is a first-in-class nucleotide analog designed to overcome key cancer cell resistance mechanisms associated with gemcitabine treatment [, ]. It belongs to a class of compounds called ProTides [], which are designed to enhance the delivery of nucleoside analogs into cells and improve their therapeutic efficacy. Acelarin is specifically engineered to bypass resistance mechanisms such as:

  • Nucleoside transporter-independent cellular uptake: This allows Acelarin to enter cancer cells even if they have low expression of nucleoside transporters, which are essential for gemcitabine uptake [].
  • Activity independent of deoxycytidine kinase (dCK): Acelarin does not rely on dCK for its activation, unlike gemcitabine, which is often inactivated in cancer cells with low dCK activity [].
  • Resistance to cytidine deaminase (CDA) inactivation: Acelarin is designed to resist breakdown by CDA, an enzyme that deactivates gemcitabine [].
Synthesis Analysis

Acelarin synthesis involves the modification of gemcitabine to create a ProTide structure. While specific details about Acelarin synthesis are not provided in the abstracts, a general method for ProTide synthesis, applicable to Acelarin and other compounds like Sofosbuvir and INX-08189, is described in []:

Mechanism of Action

Acelarin's mechanism of action relies on its ability to overcome gemcitabine resistance mechanisms and deliver high intracellular levels of the active cytotoxic dFdCTP []. The process can be summarized as follows:

Applications
  • Overcoming Gemcitabine Resistance: Acelarin's design specifically targets and overcomes the key resistance mechanisms that limit the effectiveness of gemcitabine, making it a potential therapeutic option for patients with gemcitabine-resistant cancers [, ].
  • Treatment of Various Cancers: Preclinical and clinical studies have explored Acelarin's efficacy against a range of cancers, including ovarian, breast, colorectal, pancreatic, biliary, and lung cancers [, , , ].
  • Molecular Profiling and Biomarker Discovery: Research on Acelarin has led to the investigation of biomarkers associated with gemcitabine resistance, such as hENT1, dCK, and CDA []. This information could be utilized to identify patients who might benefit from Acelarin treatment.
  • Development of Novel ProTide Drugs: Acelarin's success as a first-in-class ProTide drug has paved the way for the development of other ProTide-based therapies for cancer and viral diseases [].

Gemcitabine

Relevance: Acelarin (NUC-1031) was specifically designed to overcome the resistance mechanisms associated with gemcitabine. [, ] Both are deoxycytidine analogs, but Acelarin utilizes phosphoramidate chemistry to improve cellular uptake and bypass the need for deoxycytidine kinase (dCK) activation, a factor limiting gemcitabine efficacy. [, , ] Acelarin also demonstrates resistance to deactivation by cytidine deaminase (CDA), another enzyme involved in gemcitabine resistance. [, , ]

2'-Fluoro-2'-deoxycytidine triphosphate (dFdCTP)

Compound Description: dFdCTP is the active metabolite of both gemcitabine and Acelarin. It exerts its cytotoxic effect by inhibiting DNA synthesis. []

Relevance: Acelarin is designed to achieve higher intracellular levels of dFdCTP compared to gemcitabine due to its unique ProTide structure and resistance to deactivating enzymes. [, ] This increased intracellular concentration of the active metabolite contributes to Acelarin's enhanced efficacy against cancer cells, especially those resistant to gemcitabine.

Fludarabine phosphate

Relevance: While structurally unrelated to Acelarin, fludarabine phosphate is mentioned in the context of bioactivity-HiTES research. This method revealed that Corynebacterium matruchotii metabolizes fludarabine phosphate into 2-fluoroadenine, a compound displaying moderate antibacterial activity. [] This finding highlights the potential for identifying new activities and applications for existing drugs through microbial biotransformation studies.

2-Fluoroadenine

Compound Description: 2-Fluoroadenine is a purine analog and a metabolite of fludarabine phosphate. It exhibits moderate antibacterial activity against Bacillus subtilis and Escherichia coli. []

Sofosbuvir

Relevance: Sofosbuvir serves as a successful example of ProTide technology in clinical practice. [, ] Its development and use highlight the potential of this approach for improving drug delivery and overcoming resistance mechanisms, similar to the rationale behind Acelarin's design.

Properties

CAS Number

840506-29-8

Product Name

Acelarin

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C25H27F2N4O8P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N

SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

Acelarin; NUC-1031; NUC 1031; NUC1031; CPF-31; CPF31; GTPL7389; GTPL-7389; GTPL 7389.

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.